molecular formula C5H7ClN4O2 B135030 4-Methyl-3-(methylamino)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride CAS No. 132534-73-7

4-Methyl-3-(methylamino)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride

Cat. No. B135030
M. Wt: 190.59 g/mol
InChI Key: YDAXAZCMYSTAOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-3-(methylamino)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride, also known as MMTCC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MMTCC is a heterocyclic compound that contains a triazole ring, which is a five-membered ring consisting of three nitrogen atoms and two carbon atoms. In

Scientific Research Applications

4-Methyl-3-(methylamino)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride has potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, 4-Methyl-3-(methylamino)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride has been studied for its potential as an antitumor agent. Studies have shown that 4-Methyl-3-(methylamino)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride inhibits the growth of cancer cells and induces apoptosis, making it a promising candidate for further development as a cancer treatment. In material science, 4-Methyl-3-(methylamino)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride has been studied for its potential as a building block for the synthesis of novel materials. In agriculture, 4-Methyl-3-(methylamino)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride has been studied for its potential as a fungicide and herbicide.

Mechanism Of Action

The exact mechanism of action of 4-Methyl-3-(methylamino)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride is not fully understood. However, studies have shown that 4-Methyl-3-(methylamino)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 4-Methyl-3-(methylamino)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

4-Methyl-3-(methylamino)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride has been shown to have both biochemical and physiological effects. In terms of biochemical effects, 4-Methyl-3-(methylamino)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride has been shown to inhibit the activity of certain enzymes, such as thymidylate synthase, which is involved in DNA synthesis. In terms of physiological effects, 4-Methyl-3-(methylamino)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride has been shown to induce apoptosis in cancer cells, which can lead to tumor regression.

Advantages And Limitations For Lab Experiments

One advantage of 4-Methyl-3-(methylamino)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride is its potential as a building block for the synthesis of novel materials. Another advantage is its potential as an antitumor agent. However, one limitation of 4-Methyl-3-(methylamino)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride is that its mechanism of action is not fully understood, which makes it difficult to develop as a drug.

Future Directions

There are several future directions for the study of 4-Methyl-3-(methylamino)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride. One direction is to further explore its potential as an antitumor agent. Another direction is to study its potential as a building block for the synthesis of novel materials. Additionally, further studies are needed to fully understand the mechanism of action of 4-Methyl-3-(methylamino)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride.

Synthesis Methods

4-Methyl-3-(methylamino)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride can be synthesized through a multistep process starting from commercially available starting materials. The first step involves the reaction of 4-methyl-3-nitro-5-oxo-4,5-dihydro-1H-1,2,4-triazole with methylamine to form 4-methyl-3-(methylamino)-5-oxo-4,5-dihydro-1H-1,2,4-triazole. This intermediate is then reacted with phosgene to form the final product, 4-Methyl-3-(methylamino)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride.

properties

CAS RN

132534-73-7

Product Name

4-Methyl-3-(methylamino)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride

Molecular Formula

C5H7ClN4O2

Molecular Weight

190.59 g/mol

IUPAC Name

4-methyl-3-(methylamino)-5-oxo-1,2,4-triazole-1-carbonyl chloride

InChI

InChI=1S/C5H7ClN4O2/c1-7-4-8-10(3(6)11)5(12)9(4)2/h1-2H3,(H,7,8)

InChI Key

YDAXAZCMYSTAOE-UHFFFAOYSA-N

SMILES

CNC1=NN(C(=O)N1C)C(=O)Cl

Canonical SMILES

CNC1=NN(C(=O)N1C)C(=O)Cl

synonyms

1H-1,2,4-Triazole-1-carbonylchloride,4,5-dihydro-4-methyl-3-(methylamino)-5-oxo-(9CI)

Origin of Product

United States

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